molecular formula C7H8N2 B1281487 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 23596-28-3

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1281487
CAS RN: 23596-28-3
M. Wt: 120.15 g/mol
InChI Key: UPZFJNRJKUKWGW-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the molecular formula C7H8N2 . It is also known by other names such as “2,3-dihydro-1H-pyrrolo [3,2-b]pyridine” and "1H,2H,3H-pyrrolo [3,2-b]pyridine" .


Synthesis Analysis

While specific synthesis methods for “2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine” were not found, there are studies on the synthesis of related compounds. For instance, a series of 1H-pyrrolo pyridine derivatives were designed and synthesized .


Molecular Structure Analysis

The molecular weight of “2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine” is 120.15 g/mol . Its InChI code is “InChI=1S/C7H8N2/c1-2-6-7 (8-4-1)3-5-9-6/h1-2,4,9H,3,5H2” and the InChI key is "JKWQHCSGMTWRIQ-UHFFFAOYSA-N" . The compound has a topological polar surface area of 24.9 Ų .


Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine” has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The compound has an XLogP3-AA value of 0.9, indicating its lipophilicity .

Scientific Research Applications

Antileishmanial Agents

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3. These compounds inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

Treatment of Nervous and Immune System Diseases

Pyrrolo[3,4-c]pyridines have been found to be useful in treating diseases of the nervous and immune systems .

Antidiabetic Agents

Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic properties .

Antimycobacterial Agents

These compounds have been found to have antimycobacterial activities .

Antiviral Agents

Pyrrolo[3,4-c]pyridines have been found to have antiviral properties .

Mechanism of Action

Target of Action

Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Similar compounds have been shown to inhibit fgfrs, thereby preventing the abnormal activation of the fgfr signaling pathway . This inhibition can lead to a decrease in cell proliferation and migration, angiogenesis, and other processes .

Biochemical Pathways

The FGFR signaling pathway is the primary biochemical pathway affected by 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and similar compounds . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Inhibition of this pathway can lead to the prevention of several cancers .

Pharmacokinetics

A similar compound, 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine-derived compound, has been reported to exhibit satisfactory mouse pk properties .

Result of Action

Similar compounds have been shown to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cells .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFJNRJKUKWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286485
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

CAS RN

23596-28-3
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23596-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[3,2-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
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Reactant of Route 5
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Reactant of Route 6
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